2-Anilino-5-pyrimidinecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-anilinopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLGQGDGFZDEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Anilino-5-pyrimidinecarbonitrile can be achieved through various methods. One common synthetic route involves the reaction of aromatic aldehydes, malononitrile, and amidines in the presence of a catalyst such as bismuth (III) nitrate pentahydrate. This reaction is typically carried out under thermal aqueous conditions, resulting in good to excellent yields with high purity . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Anilino-5-pyrimidinecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The aniline and pyrimidine rings can undergo substitution reactions with various reagents, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Anilino-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is utilized in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of 2-Anilino-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds exhibit cytotoxic activities against various cancer cell lines by inhibiting EGFR, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key pyrimidinecarbonitrile derivatives, highlighting structural differences, molecular weights, melting points, and substituent effects:
Key Observations :
- Electron-Withdrawing Groups : The carbonitrile (-CN) and trifluoromethyl (-CF₃) groups in compounds like and increase electrophilicity, favoring interactions with nucleophilic residues in enzymes.
- Solubility and Stability : Carboxylic acid derivatives (e.g., ) exhibit higher melting points and improved solubility, whereas alkyl or aryl substituents (e.g., ) enhance lipophilicity for membrane penetration.
- Bioactivity : Halogenated analogs (e.g., ) are often explored for antimicrobial or anticancer properties due to their reactive substituents .
Pharmacological and Computational Insights
- Kinase Inhibition: 2-Anilinopyrimidine derivatives are known ATP-competitive kinase inhibitors. Computational studies (e.g., ) predict moderate bioavailability for analogs with logP values < 3.5 and polar surface areas < 80 Ų.
- Chemotherapeutic Potential: Sulfanyl-substituted derivatives (e.g., ) demonstrate cytotoxicity in cancer cell lines, attributed to intermolecular hydrogen bonding (N–H⋯O) and planar pyrimidine cores .
- Metabolic Stability : Derivatives with methyl or isopropyl groups (e.g., ) show enhanced metabolic stability compared to halogenated analogs due to reduced oxidative degradation .
Biological Activity
2-Anilino-5-pyrimidinecarbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article provides an overview of its biological activity, including key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHN. The structure features a pyrimidine ring substituted with an aniline group, which is crucial for its interaction with biological targets.
The primary biological targets for this compound include:
- Epidermal Growth Factor Receptor (EGFR) : This receptor is implicated in various cancers, and inhibitors targeting EGFR have been developed to block its signaling pathways, thereby inhibiting tumor growth.
- Methionine Biosynthesis Pathway : The compound may interfere with the synthesis of methionine, an essential amino acid involved in many cellular processes, including protein synthesis and methylation reactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | EGFR inhibition |
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, this compound has also shown antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Case Studies
-
Case Study on Lung Cancer Treatment :
A study published in a peer-reviewed journal highlighted the use of this compound in a xenograft model of lung cancer. The compound was administered to mice bearing A549 tumors, resulting in a significant reduction in tumor size compared to control groups. The study concluded that the compound could be a promising candidate for further development in lung cancer therapies. -
Antimicrobial Efficacy Assessment :
Another research project focused on evaluating the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-anilino-5-pyrimidinecarbonitrile derivatives?
- Methodological Answer : A widely used approach involves nucleophilic aromatic substitution (SNAr) reactions. For example, reacting 4-amino-6-(4-chlorophenyl)-2-methylthio-pyrimidine-5-carbonitrile with aryl amines (e.g., 4-chloroaniline) under reflux conditions in solvents like DMSO or DMF, often with bases such as K₂CO₃ . Thermal aqueous three-component reactions are also effective, yielding derivatives like 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile with high regioselectivity .
Q. How are spectroscopic techniques applied to characterize this compound derivatives?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : For example, 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile exhibits aromatic proton signals at δ 7.53–8.40 ppm and a nitrile carbon at δ 116.73 ppm .
- IR Spectroscopy : CN stretches appear near 2212 cm⁻¹, while NH₂ stretches range from 3329–3478 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 306 for C₁₇H₁₁ClN₄) confirm molecular weights .
Q. What solvent systems are optimal for synthesizing pyrimidinecarbonitrile derivatives?
- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance reactivity in SNAr reactions due to their high dielectric constants. For three-component syntheses, aqueous conditions at elevated temperatures (80–100°C) improve yields by facilitating imine formation . Acidic workup (e.g., dilute HCl) is critical for precipitating products .
Advanced Research Questions
Q. How do substituent effects influence the reactivity and spectral properties of this compound derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl, Br) on the aryl ring increase electrophilicity at the pyrimidine C4 position, accelerating SNAr reactions. Conversely, electron-donating groups (e.g., dimethylamino) shift ¹H NMR aromatic signals upfield (δ 6.81–8.39 ppm) due to reduced deshielding . Steric hindrance from bulky substituents (e.g., 2-methylpropyl) may reduce yields, necessitating longer reaction times .
Q. What strategies resolve contradictions in reported reaction yields or spectral data?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, base stoichiometry) against literature protocols .
- Computational Modeling : Use DFT calculations to predict substituent effects on NMR chemical shifts or reaction pathways. For example, discrepancies in nitrile carbon shifts (δ 111–118 ppm) can arise from solvent polarity or hydrogen bonding .
- Cross-Validation : Compare spectroscopic data with structurally analogous compounds (e.g., 2,4-diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile vs. bromo-substituted analogs) to identify systematic trends .
Q. How can reaction conditions be optimized for regioselective amination in pyrimidinecarbonitriles?
- Methodological Answer :
- Base Selection : Strong bases (e.g., NaH) favor C2 amination, while weaker bases (K₂CO₃) promote C4 selectivity in SNAr reactions .
- Solvent Effects : DMSO enhances nucleophilicity of aryl amines, improving C5 substitution .
- Temperature Control : Lower temperatures (50–60°C) reduce side reactions in multi-step syntheses .
Q. What computational tools predict the biological activity of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
